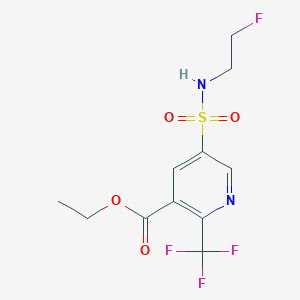![molecular formula C14H17F3N2O2 B6751029 5-[2-(2,2,2-Trifluoroethoxy)anilino]azepan-2-one](/img/structure/B6751029.png)
5-[2-(2,2,2-Trifluoroethoxy)anilino]azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(2,2,2-Trifluoroethoxy)anilino]azepan-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a trifluoroethoxy group attached to an aniline moiety, which is further connected to an azepan-2-one ring. The presence of the trifluoroethoxy group imparts distinct chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2,2,2-Trifluoroethoxy)anilino]azepan-2-one typically involves the reaction of 2-(2,2,2-trifluoroethoxy)aniline with azepan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-[2-(2,2,2-Trifluoroethoxy)anilino]azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-[2-(2,2,2-Trifluoroethoxy)anilino]azepan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[2-(2,2,2-Trifluoroethoxy)anilino]azepan-2-one involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidine-4-one: Known for its bioactivity against glioblastoma cells.
5-fluoro-2-(2,2,2-trifluoroethoxy)aniline: Used in proteomics research.
Uniqueness
5-[2-(2,2,2-Trifluoroethoxy)anilino]azepan-2-one stands out due to its unique combination of the trifluoroethoxy group and azepan-2-one ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-[2-(2,2,2-trifluoroethoxy)anilino]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)9-21-12-4-2-1-3-11(12)19-10-5-6-13(20)18-8-7-10/h1-4,10,19H,5-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFXNVGCEBDPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCCC1NC2=CC=CC=C2OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[(4-Fluoro-3-methylphenyl)methylamino]pyridin-4-yl]ethanol](/img/structure/B6750976.png)
![2-[5-[(4-Fluoro-3-methylphenyl)methylamino]-2-methylbenzimidazol-1-yl]propane-1,3-diol](/img/structure/B6750981.png)
![4-[[1-(2-Methoxyphenyl)cyclopentyl]methylamino]azepan-2-one](/img/structure/B6750986.png)
![Methyl 2-(3-hydroxyphenyl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]acetate](/img/structure/B6750991.png)
![1-[(4-fluoro-3-methylphenyl)methyl]-2-(1H-1,2,4-triazol-5-yl)piperidine](/img/structure/B6750994.png)
![4-[2-(2,2,2-Trifluoroethoxy)anilino]azepan-2-one](/img/structure/B6750996.png)
![1-[(4-fluoro-3-methylphenyl)methyl]-4-(1H-pyrazol-5-ylsulfonyl)piperazine](/img/structure/B6751000.png)
![N-methyl-2-[4-[[5-(trifluoromethyl)-1H-pyrrol-2-yl]methylamino]pyrazol-1-yl]acetamide](/img/structure/B6751002.png)
![2-[4-[(2-cyclopropyl-2-methoxypropyl)amino]pyrazol-1-yl]-N-methylacetamide](/img/structure/B6751004.png)
![1-[(4-fluoro-3-methylphenyl)methyl]-4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B6751008.png)
![Tert-butyl 5-[2-(methylsulfonylmethyl)anilino]pentanoate](/img/structure/B6751016.png)
![1-[[2-(4-Fluorophenyl)cyclopropyl]methyl]pyrrolidine-3-carboxamide](/img/structure/B6751031.png)
